molecular formula C15H13N3O2S B2850361 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 477852-90-7

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone

Cat. No. B2850361
CAS RN: 477852-90-7
M. Wt: 299.35
InChI Key: XFRSBKFTJSCGND-UHFFFAOYSA-N
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Description

1-Benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone (BMP) is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases and conditions. The compound is a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, which is different from other NSAIDs. BMP has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in preclinical and clinical trials for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is not completely understood. It is believed that 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to reduced production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have a variety of biochemical and physiological effects. In preclinical studies, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has also been found to have antiviral activity against a variety of viruses, including HIV. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone in laboratory experiments include its availability and its ability to inhibit the activity of certain enzymes, such as COX-2. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone in laboratory experiments. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is not very soluble in water and may need to be dissolved in organic solvents for certain experiments. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a relatively new compound and its effects on humans are not yet fully understood.

Future Directions

The potential therapeutic applications of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone are still being explored. Further studies are needed to determine the optimal dosage and administration of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone for the treatment of various diseases and conditions. In addition, further research is needed to determine the long-term effects of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone on humans. Other potential future directions for research on 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone include exploring its potential as an adjuvant therapy for cancer, investigating its potential as an antiviral agent, and studying its potential as an anti-inflammatory agent.

Synthesis Methods

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is synthesized via a multi-step process involving the synthesis of the oxadiazolone intermediate. The synthesis of the oxadiazolone intermediate is accomplished through the reaction of 5-bromo-1,3,4-oxadiazole and 1-benzyl-2(1H)-pyridinone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The oxadiazolone intermediate is then reacted with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide, to form 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone. The reaction is carried out in an aqueous solution at room temperature.

Scientific Research Applications

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. The compound has also been studied for its potential antiviral activity against a variety of viruses, including HIV.

properties

IUPAC Name

1-benzyl-5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21-15-17-16-14(20-15)12-7-8-13(19)18(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRSBKFTJSCGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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